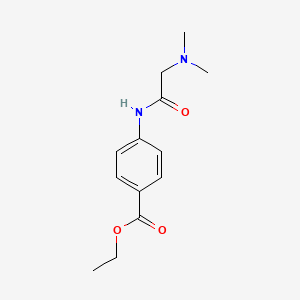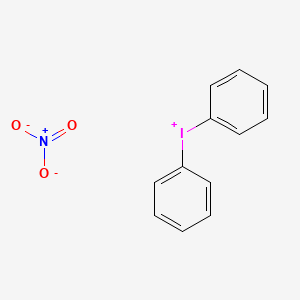
Nitrate de diphényliodonium
Vue d'ensemble
Description
Diphenyliodonium nitrate is an organic iodine compound with the chemical formula C12H10INO3. It appears as a white crystalline or crystalline solid and is commonly used as an oxidant in organic chemical synthesis, particularly in oxidation or coupling reactions .
Applications De Recherche Scientifique
Diphenyliodonium nitrate has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Diphenyliodonium nitrate (DPIN) is primarily used as a photoacid generator (PAG) in the field of lithography . Its primary targets are UV reactive polymers, which it interacts with during the process of photolysis .
Mode of Action
DPIN undergoes a photolysis reaction when exposed to light, which is a process where a chemical compound is broken down by photons . It is during this process that DPIN interacts with its targets, the UV reactive polymers . The interaction results in the formation of UV reactive polymers and can also lead to the formation of light-tuned self-assembled polyelectrolytic structures .
Biochemical Pathways
It is known that the compound plays a crucial role in the photolithographic formation of uv reactive polymers . The downstream effects of this process include the creation of UV-tuned shape memory hydrogels, which have potential applications in 3D printing .
Pharmacokinetics
It is known that dpin is soluble in hot water , which may influence its bioavailability
Result of Action
The primary result of DPIN’s action is the formation of UV reactive polymers and light-tuned self-assembled polyelectrolytic structures . These structures have potential applications in various fields, including 3D printing .
Action Environment
The action of DPIN is influenced by environmental factors such as light and temperature. As a photoacid generator, DPIN requires light to undergo photolysis . Moreover, its solubility in hot water suggests that temperature may also play a role in its action . The stability, efficacy, and action of DPIN can therefore be influenced by these environmental conditions.
Analyse Biochimique
Biochemical Properties
Diphenyliodonium nitrate plays a significant role in biochemical reactions, primarily as a photoacid generator. It undergoes photolysis to produce acid, which can initiate various chemical reactions. In biochemical contexts, diphenyliodonium nitrate interacts with enzymes, proteins, and other biomolecules. For instance, it can interact with proteins involved in signal transduction pathways, leading to the activation or inhibition of specific enzymes. These interactions are crucial for the compound’s role in modulating biochemical processes .
Cellular Effects
Diphenyliodonium nitrate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, diphenyliodonium nitrate can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins .
Molecular Mechanism
The molecular mechanism of diphenyliodonium nitrate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with specific proteins and enzymes, leading to their activation or inhibition. For instance, diphenyliodonium nitrate can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyliodonium nitrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that diphenyliodonium nitrate remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to diphenyliodonium nitrate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of diphenyliodonium nitrate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including oxidative stress and cellular damage. Understanding the dosage effects of diphenyliodonium nitrate is crucial for its safe and effective use in biochemical applications .
Metabolic Pathways
Diphenyliodonium nitrate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in nitrogen metabolism, leading to changes in the levels of key metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on metabolic pathways .
Transport and Distribution
Within cells and tissues, diphenyliodonium nitrate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of diphenyliodonium nitrate is important for predicting its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of diphenyliodonium nitrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of diphenyliodonium nitrate is crucial for elucidating its biochemical and cellular effects .
Méthodes De Préparation
Diphenyliodonium nitrate can be synthesized through the reaction of diphenyliodonium chloride with sodium nitrate. The reaction is typically carried out in an aqueous solution, and the presence of chloride ions can accelerate the process . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
Diphenyliodonium nitrate undergoes various types of chemical reactions, including:
Oxidation: It can oxidize organic compounds to their corresponding ketones, aldehydes, or carboxylic acids.
Coupling Reactions: In the presence of reducing agents, it can catalyze coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include sodium nitrate, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific substrates and conditions used.
Comparaison Avec Des Composés Similaires
Diphenyliodonium nitrate is unique among similar compounds due to its specific photochemical properties and its ability to generate acid upon exposure to light. Similar compounds include:
- Diphenyliodonium chloride
- Diphenyliodonium triflate
- Diphenyliodonium hexafluorophosphate
These compounds share similar structures and reactivity but differ in their specific applications and the nature of the anions they contain .
Propriétés
IUPAC Name |
diphenyliodanium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCVYWWRJDZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00222528 | |
| Record name | Iodonium, diphenyl-, nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722-56-5 | |
| Record name | Iodonium, diphenyl-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, diphenyl-, nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


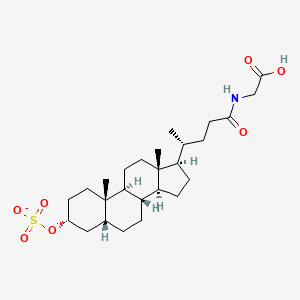
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)
![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)

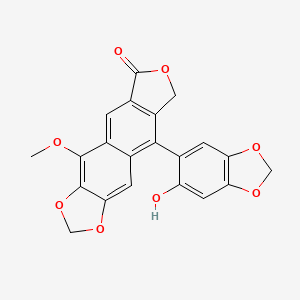

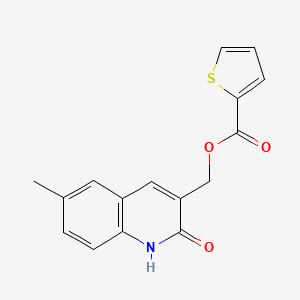
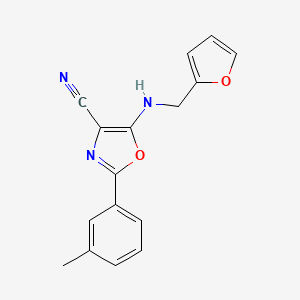
![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)

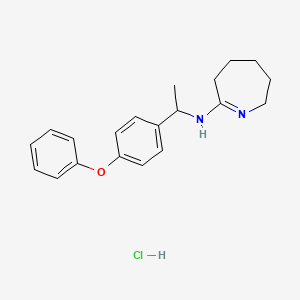
![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)

